Cas no 1261971-71-4 (4-(2-Formylthiophen-4-YL)-2-hydroxypyridine)
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 1261971-71-4
- DTXSID20682680
- 4-(2-FORMYLTHIOPHEN-4-YL)-2-HYDROXYPYRIDINE
- 4-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carbaldehyde
- MFCD18312057
- 4-(2-Formylthiophen-4-yl)-2-hydroxypyridine, 95%
- 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine
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- MDL: MFCD18312057
- Inchi: 1S/C10H7NO2S/c12-5-9-3-8(6-14-9)7-1-2-11-10(13)4-7/h1-6H,(H,11,13)
- InChI Key: ZQEKJEFBYUDHNC-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)C1C=CNC(C=1)=O
Computed Properties
- Exact Mass: 205.01974964Da
- Monoisotopic Mass: 205.01974964Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 74.4Ų
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB317585-5 g |
4-(2-Formylthiophen-4-yl)-2-hydroxypyridine, 95%; . |
1261971-71-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB317585-5g |
4-(2-Formylthiophen-4-yl)-2-hydroxypyridine, 95%; . |
1261971-71-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine Suppliers
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine: A Comprehensive Overview
4-(2-Formylthiophen-4-YL)-2-hydroxypyridine (CAS No. 1261971-71-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and biologically active molecules.
The molecular formula of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine is C10H8N2O2S, and it has a molecular weight of 216.25 g/mol. The compound features a thiophene ring fused with a pyridine ring, with a formyl group and a hydroxyl group attached to specific positions. This structural arrangement imparts unique chemical and biological properties to the molecule, making it an intriguing subject for both academic and industrial research.
In recent years, the study of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine has been driven by its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Beyond its anti-inflammatory effects, 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine has also shown potential in cancer therapy. A recent study in the Cancer Research Journal reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and death.
The antioxidant properties of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine have also been extensively studied. Research indicates that this compound can scavenge free radicals and protect cells from oxidative stress-induced damage. This makes it a potential candidate for the development of neuroprotective agents and treatments for age-related diseases such as Alzheimer's and Parkinson's disease.
In addition to its biological activities, the synthetic accessibility of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through various routes, including condensation reactions and ring-forming processes. A notable synthetic method involves the reaction of 4-formylthiophene with 2-hydroxypyridine in the presence of a suitable catalyst, yielding high yields and purity levels.
The structural versatility of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine allows for further derivatization to enhance its pharmacological profile. For example, modifications at the formyl or hydroxyl groups can lead to compounds with improved solubility, bioavailability, and therapeutic efficacy. These derivatives are currently being evaluated in preclinical studies to assess their potential for clinical applications.
The safety profile of 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine is an important consideration for its development as a therapeutic agent. Preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and identify any potential side effects or contraindications.
In conclusion, 4-(2-Formylthiophen-4-YL)-2-hydroxypyridine (CAS No. 1261971-71-4) is a promising compound with diverse biological activities and potential applications in drug discovery. Its unique molecular structure, combined with its synthetic accessibility and favorable safety profile, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.
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